

Oleandrin vs. Ouabain: A Scientific Comparison

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Compound Focus: Oleandrin

CAS No.: 465-16-7

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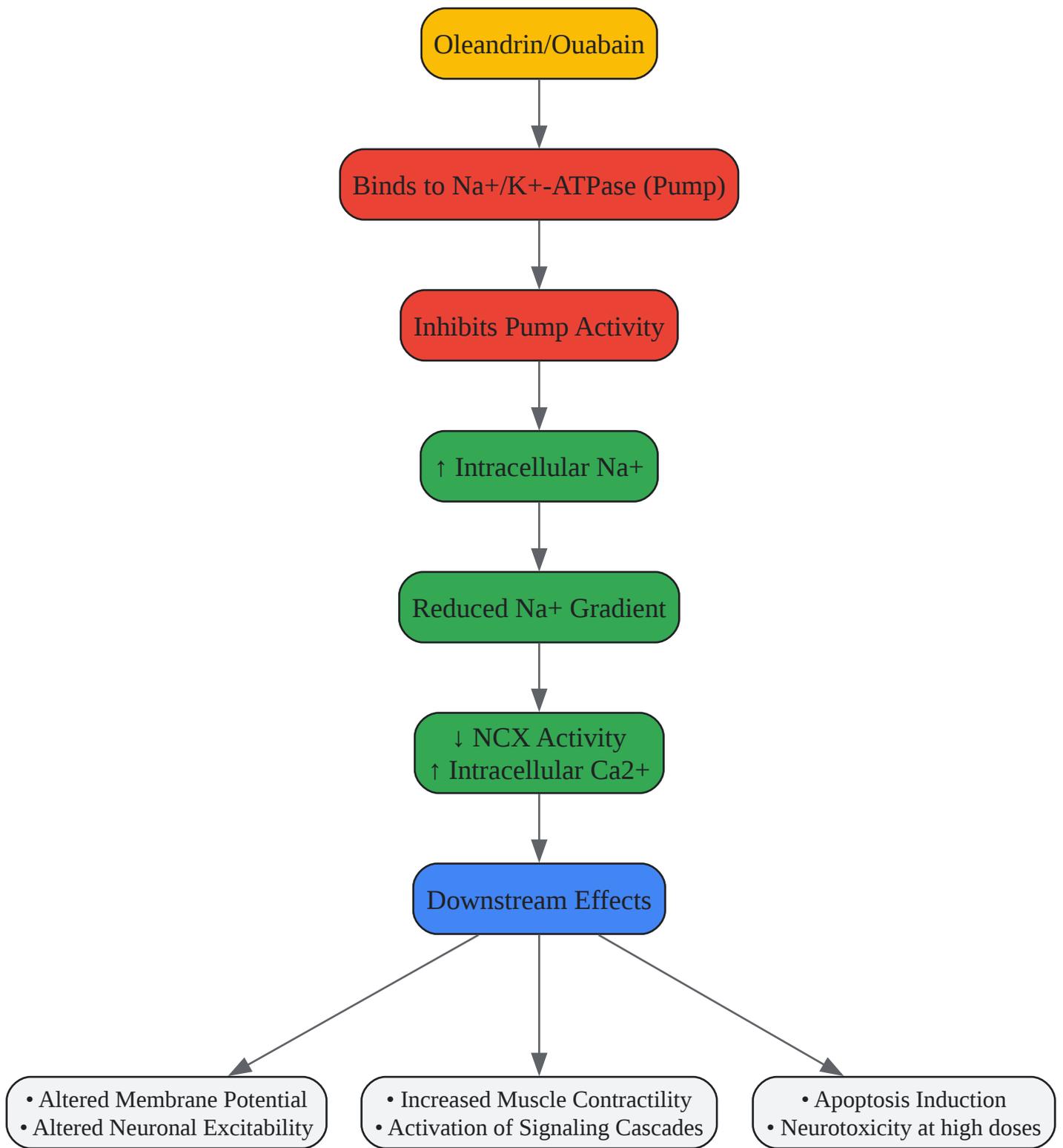
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Feature	Oleandrin	Ouabain
Source	<i>Nerium oleander</i> (all parts, highest in leaves) [1] [2]	<i>Acokanthera schimperi</i> and <i>Strophanthus gratus</i> [3] [4]

| **Chemical Structure** | **Aglycone:** Oleandrigenin **Sugar:** Dideoxy-3-O-methyl-L-arabinose (L-oleandrose) [1] [5] | **Aglycone:** Ouabagenin **Sugar:** L-rhamnose [3] [4] | | **Molecular Formula & Weight** | $C_{32}H_{48}O_9$ / 576.72 g·mol⁻¹ [5] | $C_{29}H_{44}O_{12}$ / 584.66 g·mol⁻¹ [3] | | **Primary Mechanism** | Inhibition of Na⁺/K⁺-ATPase [1] [5] | Inhibition of Na⁺/K⁺-ATPase [3] [4] | | **Binding Affinity** | Information not specified in search results | Higher affinity for α3 and α2 isoforms over α1 isoform of Na⁺/K⁺-ATPase [6] | | **Pharmacokinetics** | High lipid-solubility; well-absorbed from GI tract; slow clearance; half-life ~2 hours (oral); excreted in feces and urine [5] [2] | Low oral bioavailability; poor absorption from alimentary tract; onset of action 2-10 min (IV); excreted largely unchanged by kidneys [4] | | **Toxic Blood Concentration (Human)** | 1-2 ng/mL (toxic); ~20 ng/mL (fatal) [2] | Information not specified in search results | | **Research & Clinical Status** | Pre-clinical and Phase I/II trials for cancer (as part of PBI-05204/Anvirzel) [1] [2] [7] | Not an approved drug in the USA; used experimentally to inhibit Na⁺/K⁺-ATPase [3] | | **Key Research Applications** | Investigation of anticancer [1], antiviral [2], and neuroprotective properties [7] | Experimental model for mania (neuroscience) [6], tool for selective neuronal ablation [6], study of hypertension and endogenous Na⁺/K⁺-ATPase inhibitors [8] [4] |

Shared Mechanism of Action

Oleandrin and ouabain both exert their primary effect by binding to and inhibiting the sodium-potassium pump ($\text{Na}^+/\text{K}^+\text{-ATPase}$) on the extracellular surface of cell membranes [1] [4] [6]. This shared mechanism triggers a consistent downstream cascade of cellular events, which can be summarized in the following pathway:



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Comparative Experimental Data

A 2020 pre-clinical study directly compared the cardiotoxic effects of low, repeated doses of these cardenolides in a rat model, providing valuable experimental data on their relative toxicity profiles [9].

Objective: To evaluate and compare the chronic effects of digoxin, ouabain, and **oleandrin** on heart physiology and tissue [9].

Protocol:

- **Subjects:** 28 Wistar rats distributed into four groups (n=7).
- **Treatment:** Control group received NaCl 0.9%. Treated groups received 50 µg/kg of digoxin (DIG), ouabain (OUA), or **oleandrin** (OLE) every 24 hours for 21 days.
- **Measurements:**
 - Serial electrocardiograms (ECGs).
 - Serum levels of cardiac and toxicity markers: Creatinine Kinase (CK), CK-MB, Troponin I (cTnI), Lactate Dehydrogenase (LDH), and calcium.
 - Heart tissue analysis: Histology, scanning electron microscopy (SEM), and Western blot for BNP and Na⁺/K⁺-ATPase isoforms.

Key Findings Summary:

Parameter	Oleandrin (OLE)	Ouabain (OUA)	Digoxin (DIG)
Serum LDH	Significantly Increased [9]	No significant change	No significant change
Histology	Degenerative changes & moderate focal necrosis [9]	Degenerative changes [9]	Degenerative changes [9]
SEM (Cardiac Fibers)	Rupture and shortening [9]	Information not specified	Information not specified
BNP Protein Levels	Higher [9]	Higher [9]	Lower
Na ⁺ /K ⁺ Pump α2	Higher [9]	Higher [9]	Lower

Conclusion: The study concluded that while all three glycosides caused cardiovascular damage, **oleandrin demonstrated the most pronounced toxic effects** under the experimental conditions, as evidenced by increased LDH, tissue necrosis, and structural damage to cardiac fibers [9].

Key Takeaways for Researchers

- **Choose based on research application:** Use ouabain for neuroscience models related to mania, neurotransmission, or as a well-characterized experimental tool for Na⁺/K⁺-ATPase inhibition [6]. Investigate **oleandrin** for its potential in oncology (inducing apoptosis, sensitizing cancer cells) or virology (activity against enveloped viruses) [1] [2].
- **Account for pharmacokinetics in experimental design:** Ouabain's low oral bioavailability makes it suitable for intravenous administration in studies [4]. **Oleandrin's** high lipid-solubility and good gastrointestinal absorption are relevant for oral dosing studies but also contribute to its tissue distribution and toxicity profile [5] [2].
- **Prioritize safety due to narrow therapeutic windows:** Both compounds are highly toxic. **Oleandrin's** documented fatal blood concentration is as low as ~20 ng/mL [2]. Adhere to strict safety protocols.

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References

1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
2. : A Systematic Review of its Natural Sources, Oleandrin ... Structural [pmc.ncbi.nlm.nih.gov]
3. Ouabain: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Ouabain [en.wikipedia.org]
5. Oleandrin [en.wikipedia.org]
6. Ouabain - an overview | ScienceDirect Topics [sciencedirect.com]
7. Oleandrin [mskcc.org]

8. On the structure of endogenous ouabain - PMC [pmc.ncbi.nlm.nih.gov]

9. Comparative Cardiotoxicity of Low Doses of Digoxin, ... [pubmed.ncbi.nlm.nih.gov]

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